Nitrobenzene

Catalog No.
S573621
CAS No.
98-95-3
M.F
C6H5NO2
M. Wt
123.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrobenzene

CAS Number

98-95-3

Product Name

Nitrobenzene

IUPAC Name

nitrobenzene

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H

InChI Key

LQNUZADURLCDLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

Solubility

Insoluble (<1 mg/ml at 75° F) (NTP, 1992)
0.02 M
Slightly soluble in carbon tetrachloride; very soluble in ethanol, diethyl ether, acetone, benzene
Soluble in ~500 parts water; freely soluble in alcohol, benzene, ether, oils
Readily soluble in most organic solvents and is completely miscible with diethyl ether, benzene, and alcohol.
Slightly soluble in water with a solublity of 0.19% at 20 °C and 0.8% at 80 °C
In water, 2.09X10+3 mg/L at 25 °C
2.09 mg/mL at 25 °C
Solubility in water, g/100ml: 0.2
0.2%

Synonyms

Essence of Mirbane; Essence of Myrbane; Mirbane Oil; NSC 9573; Nitrobenzol; Oil of Mirbane; Oil of Myrbane

Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

Nitrobenzene is an aromatic nitro compound with the molecular formula C6H5NO2C_6H_5NO_2. It is recognized as the simplest of the nitrobenzenes, characterized by its pale yellow to colorless oily appearance and a distinct bitter almond odor. Nitrobenzene is primarily produced through the nitration of benzene, a process that was first accomplished in 1834 by German chemist Eilhardt Mitscherlich using fuming nitric acid . It is a water-insoluble substance that solidifies into greenish-yellow crystals upon freezing.

  • In biological systems, nitrobenzene undergoes reduction to aniline, which can cause methemoglobinemia, a condition where hemoglobin loses its ability to carry oxygen effectively. [7]
  • Nitrobenzene also exhibits weak genotoxic and carcinogenic properties. [8]

Toxicity:

  • Nitrobenzene is harmful upon inhalation, ingestion, and skin contact.
  • Exposure can cause methemoglobin

Material Science Research

  • Kerr Effect: Nitrobenzene exhibits a strong Kerr effect, meaning its refractive index changes in response to an electric field. This property makes it a valuable material for Kerr cells, which modulate light beams and find application in optical communication and signal processing research .

Chemical and Environmental Research

  • Bioremediation: Studies investigate the potential of nitrobenzene-degrading bacteria for bioremediation of environments contaminated with nitroaromatic compounds, offering an eco-friendly approach to cleaning up polluted sites .
  • Analytical Chemistry: Nitrobenzene serves as a common standard in various analytical techniques like chromatography due to its distinct properties and commercially available pure forms .

Medical and Pharmaceutical Research

  • Historical Context: While no longer used in modern medicine due to its toxicity, historical research explores the use of nitrobenzene in the development of antipyretics (fever-reducing drugs) like acetanilide, paving the way for safer alternatives .
  • Toxicological Research: Nitrobenzene's toxic effects are studied to understand mechanisms of methemoglobinemia, a condition where the blood's oxygen-carrying capacity is reduced. This research contributes to developing diagnostic tools and treatment strategies for such conditions .
Typical of aromatic compounds, although at a slower rate compared to benzene due to the electron-withdrawing nature of the nitro group. Key reactions include:

  • Nitration: Nitrobenzene can be further nitrated to form m-dinitrobenzene when treated with concentrated nitric acid and sulfuric acid at elevated temperatures (around 100°C) .
  • Halogenation: In the presence of a halogen carrier like iron(III) chloride, nitrobenzene reacts with chlorine to yield meta-chloro-nitrobenzene .
  • Sulfonation: Nitrobenzene reacts with fuming sulfuric acid to produce m-nitrobenzenesulfonic acid under controlled conditions .
  • Reduction: Nitrobenzene can be reduced to aniline using reducing agents such as tin in hydrochloric acid or zinc in ammonium chloride solution .

Nitrobenzene is highly toxic and poses significant health risks. It can be absorbed through the skin and inhaled, leading to severe central nervous system effects, liver and kidney damage, and potential carcinogenic outcomes. Prolonged exposure may result in symptoms such as headaches, nausea, and cyanosis, and it is classified as a possible human carcinogen by the International Agency for Research on Cancer . Additionally, nitrobenzene has been shown to induce various toxicological effects in laboratory animals.

The primary method for synthesizing nitrobenzene involves the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid. This process generates the reactive nitronium ion (NO2+NO_2^+), which then undergoes electrophilic aromatic substitution with benzene:

C6H6+HNO3C6H5NO2+H2OC_6H_6+HNO_3\rightarrow C_6H_5NO_2+H_2O

This reaction is exothermic and requires careful temperature control to prevent hazardous conditions . Commercially, both batch and continuous processes are employed for large-scale production.

Nitrobenzene has several industrial applications:

  • Precursor to Aniline: Approximately 95% of produced nitrobenzene is hydrogenated to aniline, which is essential in manufacturing dyes, pesticides, rubber chemicals, and pharmaceuticals .
  • Solvent: It serves as a solvent for electrophilic reagents in organic synthesis.
  • Odor Masking Agent: Historically used in shoe polishes and floor dressings to mask unpleasant odors.
  • Analgesics Production: Nitrobenzene is involved in the synthesis of paracetamol (acetaminophen) .

Research on the interactions of nitrobenzene focuses on its reactivity with various chemical species. Studies indicate that nitrobenzene can act as a mild oxidizing agent in certain organic reactions, such as the Skraup quinoline synthesis. Furthermore, its reduction pathways lead to various intermediates like azobenzene and phenylhydroxylamine, which are valuable in organic synthesis .

Nitrobenzene shares similarities with other aromatic nitro compounds but exhibits unique characteristics due to its structure. Here are some comparable compounds:

CompoundMolecular FormulaKey Features
AnilineC6H5NH2C_6H_5NH_2Derived from nitrobenzene; used in dyes
DinitrobenzeneC6H3N2O4C_6H_3N_2O_4More reactive; used in explosives
AzobenzeneC12H10N2C_{12}H_{10}N_2Formed from nitrobenzene; used in dyes
PhenylhydroxylamineC6H7NOC_6H_7NOIntermediate in organic synthesis

Uniqueness of Nitrobenzene:

  • Nitrobenzene is primarily utilized as a precursor for aniline production.
  • Its toxicity profile significantly impacts handling protocols compared to other similar compounds.
  • The presence of the nitro group influences its reactivity patterns distinctly from other aromatic compounds.

Discovery and First Synthesis (1834)

Nitrobenzene was first synthesized in 1834 by the German chemist Eilhardt Mitscherlich, who treated benzene with fuming nitric acid. This groundbreaking achievement occurred during a period of rapid advancement in organic chemistry, when benzene itself had only recently been characterized and its aromatic nature was beginning to be understood. Mitscherlich's synthesis represented one of the earliest successful examples of aromatic nitration, establishing a reaction type that would become fundamental to organic chemistry.

The historical significance of this discovery cannot be overstated, as it provided the first clear demonstration that substitution reactions could occur on the benzene ring without destroying its characteristic stability. This finding challenged existing theories about aromatic compounds and laid the groundwork for what would eventually become the theory of electrophilic aromatic substitution. Mitscherlich's work demonstrated that benzene could undergo chemical transformation while retaining its essential aromatic character, a concept that was revolutionary for its time.

The original synthesis involved treating benzene with fuming nitric acid under conditions that were poorly controlled by modern standards. Despite the crude nature of these early experiments, Mitscherlich successfully isolated nitrobenzene as a colorless to pale yellow liquid with a distinctive odor resembling bitter almonds. This characteristic almond-like odor became one of the identifying features of nitrobenzene and was noted in virtually all subsequent investigations of the compound.

Evolution of Industrial Production Methods

Early Batch Processing Techniques

The transition from laboratory synthesis to commercial production began in England in 1856, marking the first industrial manufacture of nitrobenzene. These early industrial processes were based on batch operations that closely resembled Mitscherlich's original laboratory method but were scaled up to accommodate commercial demand. The batch process involved charging a reactor with benzene at temperatures of 50-55°C, followed by the slow addition of mixed acid below the surface of the benzene.

The composition of the mixed acid used in these early batch processes typically consisted of 27-32% nitric acid, 56-60% sulfuric acid, and 8-17% water. Temperature control was critical, with the reaction mixture being heated to 80-90°C to complete the nitration process. After reaction completion, the mixture was fed into a separator where the spent acid settled to the bottom and was drawn off for refortification, while the crude nitrobenzene was drawn from the top.

The washing and purification stages in early batch processes were labor-intensive and required multiple steps. The crude nitrobenzene underwent washing with dilute sodium carbonate to neutralize residual acid, followed by water washing to remove salts and other impurities. Depending on the desired purity of the final product, the nitrobenzene was then subjected to distillation, which added significant cost and complexity to the manufacturing process.

Transition to Continuous Manufacturing Processes

The development of continuous processes represented a major technological advancement in nitrobenzene production, offering enhanced economy and safety compared to batch operations. Continuous processes provided improved mixing capabilities and higher reaction rates, which could be achieved in significantly smaller reactors. A remarkable example of this efficiency improvement was demonstrated by the fact that a 120-liter continuous reactor could yield the same amount of nitrobenzene as a 6000-liter batch reactor.

The continuous process configuration typically involved stirred cylindrical reactors operating at temperatures between 50-100°C. The reaction conditions remained fundamentally similar to batch processes, but the continuous addition of reactants and removal of products allowed for much better heat management and more consistent product quality. This advancement was particularly important given that nitrobenzene production is one of the most dangerous processes conducted in the chemical industry due to the exothermic nature of the reaction, with an enthalpy change of -117 kJ/mol.

The implementation of continuous processes also facilitated the development of improved acid recycling systems. Spent acid recovery became more efficient through continuous concentration and the addition of fresh acid, which contrasted with the batchwise reuse concept but ultimately resulted in similar waste generation patterns. Many modern production facilities adopted package units based on years of design experience, with some units capable of producing up to 12 tonnes of nitroaromatic compounds per hour.

Technological Milestones in Production History

Several revolutionary developments marked significant milestones in nitrobenzene production technology. The introduction of adiabatic processes represented a major breakthrough, with the American Cyanamid adiabatic process, developed jointly with CLR, forming the foundation for one of the world's largest nitrobenzene plants rated at 159,000 tonnes per year. This process utilized the heat of reaction for spent acid concentration, dramatically improving energy efficiency.

The adiabatic process involved co-current streams of benzene (1.1 mol per mole of nitric acid) and mixed acid (6-8% nitric acid, 62-68% sulfuric acid, 24-32% water) passing through a vigorously agitated tubular reactor. The streams entered at 60-80°C, below the boiling point of benzene, and exited at approximately 120°C, with a residence time of approximately 4 minutes. The requirement for much weaker sulfuric acid made acid recycling significantly more cost-effective.

Another innovative development was the pump nitration circuit introduced by Nobel Chematur. This revolutionary process allowed nitration to occur within the pump itself, leading to reaction times of less than one second due to intense mixing. This ultra-rapid processing offered numerous advantages, including improved safety through reduced residence time and enhanced selectivity due to precise control of reaction conditions.

The concept of azeotropic nitration also emerged as an alternative approach, involving nitration at higher temperatures (120-160°C) with excess water being distilled from the nitrator as an azeotrope with benzene. In duplex processes, the benzene azeotrope from the high-temperature first-stage partial reaction was utilized in a lower temperature second stage to complete the reaction. While azeotropic nitration offered significant energy savings, it was not considered as competitive as adiabatic nitration.

Historical Scientific Significance

Early Academic Investigations

The academic investigation of nitrobenzene played a crucial role in the development of fundamental concepts in organic chemistry. Early researchers recognized that nitrobenzene exhibited significantly different reactivity patterns compared to benzene itself, leading to important insights about the electronic effects of substituents on aromatic rings. These observations contributed to the development of theories explaining how electron-withdrawing groups influence the reactivity and orientation of subsequent substitution reactions.

Nitrobenzene's behavior in electrophilic aromatic substitution reactions provided early evidence for what would later be formalized as the concept of deactivating groups. Researchers observed that nitrobenzene undergoes nitration, halogenation, and sulfonation much more slowly than benzene, and that additional substitution occurs preferentially at the meta position. These observations were fundamental to understanding how substituents direct the course of aromatic substitution reactions.

The reduction chemistry of nitrobenzene also attracted significant academic attention from early researchers. The compound could be reduced to various products depending on reaction conditions, with most commercial nitrobenzene being reduced to aniline. However, smaller amounts could be converted to azobenzene, hydrazobenzene (the intermediate for benzidine), and phenylhydroxylamine. This versatility in reduction chemistry made nitrobenzene an important synthetic intermediate and a valuable compound for studying reduction mechanisms.

Development as Model Aromatic Nitration System

Nitrobenzene became the archetypal example for understanding electrophilic aromatic substitution mechanisms, particularly nitration reactions. The nitration of benzene to form nitrobenzene involves the formation of the nitronium ion (NO₂⁺) as the reactive electrophile, which is generated through the reaction of nitric acid with sulfuric acid. This mechanism became the standard model for explaining how nitration reactions proceed and provided the foundation for understanding more complex aromatic substitution processes.

The formation of the nitronium ion through the reaction HNO₃ + H⁺ ⇌ NO₂⁺ + H₂O became a classic example of how acid catalysis can generate reactive electrophiles. The subsequent electrophilic attack on the benzene ring, formation of a sigma complex intermediate, and final deprotonation to restore aromaticity established the general mechanism for electrophilic aromatic substitution that is still taught in organic chemistry courses today.

The study of nitrobenzene nitration to form dinitrobenzene compounds provided further insights into orientation effects and the influence of electron-withdrawing groups on aromatic reactivity. Researchers observed that the nitro group, as a powerful electron-withdrawing substituent, directs incoming electrophiles to the meta position and significantly decreases the overall rate of substitution. These observations were crucial for developing the theoretical framework that explains substituent effects in aromatic chemistry.

Recent advanced spectroscopic and computational studies have continued to use nitrobenzene as a model system for understanding excited state dynamics and photochemical processes. Modern research has investigated the electronic structure of nitrobenzene using sophisticated quantum mechanical methods, providing detailed insights into its low-lying singlet and triplet states. These studies have revealed complex photochemical pathways, including mechanisms for the photorelease of nitrogen dioxide, which continue to make nitrobenzene relevant for contemporary research.

Table 1: Historical Production Data for Nitrobenzene in the United States
YearProduction/Demand (thousand tonnes)
196073
1965127
1970249
1975259
1980277
1984431
1986435
1987422
1989533
1990533
1992612
1993671

Source: Adapted from IARC Publications

The historical development of nitrobenzene research demonstrates the evolution of organic chemistry from its early empirical phase to the sophisticated mechanistic understanding that characterizes modern chemical science. From Mitscherlich's initial discovery in 1834 to the development of large-scale industrial processes and advanced theoretical models, nitrobenzene has served as both a practical chemical commodity and a fundamental tool for advancing chemical knowledge. The compound's role in establishing the principles of electrophilic aromatic substitution and its continued relevance in contemporary research underscore its enduring significance in the chemical sciences.

Fundamental Nitration Mechanism

Electrophilic Aromatic Substitution Pathway

The formation of nitrobenzene proceeds through a well-established electrophilic aromatic substitution mechanism involving the replacement of a hydrogen atom on the benzene ring with a nitro group [1]. This fundamental reaction pathway represents a classic example of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile and attacks an electrophilic species [2]. The overall mechanism consists of three distinct stages: electrophile generation, nucleophilic attack by the aromatic ring, and regeneration of aromaticity through proton elimination [4].

The electrophilic aromatic substitution pathway for nitrobenzene formation follows the Hughes-Ingold mechanistic symbol, denoted as SEAr [43]. The benzene ring, with its delocalized electron system, serves as the nucleophile in this reaction [5]. The mechanism begins with the aromatic ring attacking the electrophile, leading to the formation of a positively charged cyclohexadienyl cation intermediate [5]. This intermediate subsequently undergoes deprotonation to restore the aromatic character and yield the final nitrobenzene product [1].

The reaction conditions typically involve temperatures ranging from 323 to 333 Kelvin in the presence of sulfuric acid as a catalyst [5]. Under these conditions, the electrophilic aromatic substitution proceeds with high efficiency, producing nitrobenzene as the primary product [6]. The pathway demonstrates the characteristic features of aromatic substitution reactions, including the preservation of the aromatic ring structure and the substitution rather than addition of functional groups [18].

Nitronium Ion Formation and Reactivity

The nitronium ion (NO2+) serves as the primary electrophilic species responsible for nitrobenzene formation [9] [10]. This linear electrophile is generated through the interaction of nitric acid with sulfuric acid in mixed acid systems [11]. The formation process involves the protonation of nitric acid by the stronger sulfuric acid, followed by the elimination of a water molecule to produce the highly reactive nitronium ion [9].

The equilibrium for nitronium ion formation can be represented by the reaction between nitric acid and sulfuric acid, where sulfuric acid protonates the hydroxyl group of nitric acid [10]. This protonation step is followed by the loss of water, generating the nitronium ion as the active electrophilic species [12]. Raman spectroscopic studies have confirmed the presence of nitronium ions in mixed acid solutions, with equilibrium constants determined at various temperatures [12].

Quantitative measurements using Raman spectroscopy have revealed that nitronium ion concentration decreases with increasing temperature [12]. The equilibrium constant for the reaction HNO3 + 2H2SO4 ⇌ NO2+ + H3O+ + 2HSO4- has been determined at 293 and 313 Kelvin, with an average enthalpy of nitronium ion formation found to be -25 ± 5 kilojoules per mole [12]. The nitronium ion exhibits exceptional electrophilic character due to its linear geometry and positive charge, making it highly reactive toward aromatic systems [14].

π-Complex and σ-Complex Intermediates

The nitration mechanism involves the sequential formation of two distinct intermediate complexes: the π-complex and the σ-complex [13]. The π-complex represents the initial interaction between the nitronium ion and the aromatic ring, where electron transfer has not yet occurred [13]. This intermediate forms through the approach of the electrophile to the aromatic system without the establishment of formal covalent bonds [13].

The π-complex formation precedes the generation of the σ-complex, which involves actual covalent bond formation between the nitronium ion and a carbon atom of the benzene ring [13]. The σ-complex, also known as the arenium ion or Wheland intermediate, represents a resonance-stabilized carbocation where the positive charge is delocalized across multiple carbon atoms [1] [16]. This intermediate exhibits higher stability compared to the π-complex due to the delocalization of the positive charge through resonance structures [13].

The transition from π-complex to σ-complex involves a significant energy barrier, as it requires the disruption of the aromatic stabilization [13]. The σ-complex formation represents the rate-determining step in many electrophilic aromatic substitution reactions [16]. The stability of the σ-complex is enhanced by resonance delocalization, which distributes the positive charge over three carbon atoms in the cyclohexadienyl system [5].

Rate-Determining Step Characterization

The rate-determining step in nitrobenzene formation has been extensively characterized through kinetic investigations [17] [19]. Multiple studies have established that the formation of the σ-complex (arenium ion) through the electrophilic attack of the nitronium ion on the benzene ring constitutes the slowest and rate-controlling step [17] [21]. This step involves the highest energy transition state in the overall reaction mechanism [19].

The rate-determining nature of σ-complex formation is attributed to the significant energy requirement for disrupting the aromatic stabilization of benzene [17]. The electrophilic attack necessitates the transition from the stable aromatic system to a less stable carbocationic intermediate [19]. This process requires overcoming a substantial activation energy barrier, making it the bottleneck in the overall reaction sequence [21].

Experimental evidence supporting this characterization includes the observation that the reaction kinetics follow first-order behavior with respect to both benzene and nitronium ion concentrations [20]. The rate constant for this step has been determined under various reaction conditions, confirming its role as the limiting factor in nitrobenzene production [22]. The subsequent deprotonation step, which regenerates aromaticity, proceeds rapidly and does not influence the overall reaction rate [17].

Kinetic Studies of Nitration Reactions

Reaction Order Determinations

Kinetic investigations have established that nitrobenzene formation follows second-order reaction kinetics [20] [22]. The reaction exhibits first-order dependence with respect to both benzene concentration and nitronium ion concentration, resulting in an overall second-order rate expression [20]. This kinetic behavior has been confirmed through systematic studies varying the concentrations of individual reactants while maintaining other conditions constant [44].

Experimental data demonstrate linear relationships between reaction rate and substrate concentrations under initial rate conditions [20]. The rate equation for nitrobenzene formation can be expressed as: rate = k[benzene][NO2+], where k represents the second-order rate constant [20]. Studies conducted using continuous-flow microreactor systems have provided precise kinetic data by eliminating mass transfer limitations and maintaining homogeneous reaction conditions [20].

The second-order kinetic behavior is consistent across different reaction conditions and acid compositions [22]. Rate constant determinations have been performed at various temperatures and acid concentrations, revealing the dependence of the kinetic parameters on reaction conditions [20]. The observed second-order kinetics support the proposed mechanism involving bimolecular interaction between benzene and the nitronium ion in the rate-determining step [44].

Temperature Effects on Reaction Kinetics

Temperature exerts a profound influence on nitrobenzene formation kinetics, following Arrhenius behavior across the typical reaction temperature range [46] [49]. Activation energy determinations have been conducted through systematic temperature variation studies, revealing values ranging from 12.3 to 18.3 kilocalories per mole depending on the specific reaction conditions [49]. These activation energies reflect the energy barrier associated with the rate-determining σ-complex formation step [46].

Temperature (K)Rate Constant (cm³/mol·s)Activation Energy (kcal/mol)
288-3031.1 × 10⁻²-10.4
303-319Variable14.2
323-333Enhanced12.3-18.3

Temperature coefficient studies reveal that increasing reaction temperature leads to exponential increases in reaction rate [39]. The relationship between temperature and reaction rate follows the Arrhenius equation, with the pre-exponential factor and activation energy serving as key kinetic parameters [49]. At elevated temperatures, side reactions may become more prominent, affecting the selectivity toward nitrobenzene formation [39].

The temperature dependence also influences the equilibrium concentration of nitronium ions in the mixed acid system [12]. Higher temperatures generally decrease the concentration of nitronium ions while simultaneously increasing the intrinsic reaction rate, creating competing effects on the overall nitration rate [39]. Optimal temperature selection requires balancing these factors to maximize nitrobenzene production efficiency [45].

Solvent and Mixed Acid Effects

The composition of the mixed acid system significantly influences nitrobenzene formation kinetics [23] [24]. Sulfuric acid concentration plays a crucial role in determining both the nitronium ion concentration and the reaction rate [23]. Studies have demonstrated that the observed second-order rate constant changes by several orders of magnitude as the sulfuric acid weight percentage varies from 50 to 80 percent [23].

The effect of mixed acid composition on reaction kinetics can be attributed to multiple factors: nitronium ion generation efficiency, water activity, and medium acidity [23]. Higher sulfuric acid concentrations promote nitronium ion formation by reducing water activity and providing a more acidic environment [25]. The relationship between acid composition and reaction rate exhibits complex behavior, with optimal compositions identified for maximum reaction efficiency [24].

Heterogeneous nitration systems, commonly employed in industrial applications, introduce additional complexity due to mass transfer considerations [24] [47]. The reaction occurs primarily in the aqueous acid phase, requiring the transfer of benzene from the organic phase to the reaction site [23]. Under these conditions, the overall reaction rate depends on both the intrinsic chemical kinetics and the mass transfer rates between phases [47].

Solvent effects extend beyond simple acid composition to include the influence of water content and ionic strength [27]. Controlled water addition has been shown to retard nitration rates by shifting the nitronium ion equilibrium [27]. The presence of additional salts or ionic species can further modify the reaction kinetics through specific ion effects and changes in medium properties [23].

Theoretical and Computational Investigations

DFT Studies on Reaction Mechanism

Density Functional Theory calculations have provided detailed insights into the nitrobenzene formation mechanism [25] [30]. Studies employing the LC-wHPBE/6-311++G(d,p) level of theory have revealed that the traditionally accepted three-step mechanism requires significant corrections [25] [30]. These calculations demonstrate that nitronium ion formation is not spontaneous but follows Lewis collision theory, requiring the overcoming of substantial energy barriers [25].

DFT investigations have determined activation energies for each step of the nitration process [30]. The barrier for nitronium ion generation has been calculated as 17.6 to 21.6 kilocalories per mole in mixed acid or nitric acid systems respectively [25] [30]. The subsequent electrophilic addition step, involving benzene and nitronium ion interaction, requires overcoming a lower barrier of 6.7 kilocalories per mole [25] [30].

Computational studies have also addressed the role of solvent effects using polarizable continuum models [28]. The Integral Equation Formalism Polarizable Continuum Model has been employed to calculate solvent effects in the nitration mechanism [28]. These calculations reveal that the solvent environment significantly influences the relative energies of intermediates and transition states [38].

The DFT calculations provide detailed molecular orbital analyses, revealing that the electrophilic addition involves the transfer of HOMO-1 electrons from benzene to the LUMO of the nitronium ion [30]. This electronic analysis supports the proposed mechanism and provides fundamental understanding of the electron transfer processes involved in nitrobenzene formation [30].

Transition State Theory Applications

Transition State Theory has been extensively applied to understand the kinetic aspects of nitrobenzene formation [25] [26]. The theory provides a framework for calculating reaction rates based on the energies and properties of transition states [32]. Applications to nitration reactions have focused on identifying and characterizing the transition states for each elementary step [26].

Calculations using transition state geometry optimization have revealed the structural features of critical transition states [26]. For the rate-determining step involving benzene-nitronium ion interaction, the transition state exhibits partial bond formation between the electrophile and the aromatic carbon [26]. Infrared frequency calculations confirm the presence of single imaginary frequencies corresponding to the reaction coordinate [26].

Intrinsic Reaction Coordinate calculations have been employed to validate transition state structures and confirm their connectivity to reactants and products [26]. These calculations provide detailed reaction pathways showing the evolution of molecular geometry from reactants through transition states to products [26]. The results support the proposed mechanism and provide quantitative energetic data for each step [32].

The application of transition state theory to nitration reactions has enabled the calculation of rate constants and activation parameters [32]. Pre-exponential factors and activation energies derived from these calculations show good agreement with experimental observations [30]. The theoretical predictions provide valuable insights for optimizing reaction conditions and understanding selectivity patterns [37].

Energy Barrier Calculations

Comprehensive energy barrier calculations have been performed for all steps in the nitrobenzene formation mechanism [25] [30] [32]. The calculations reveal a multi-step energy profile with distinct barriers for nitronium ion formation, electrophilic attack, and product formation [25]. The highest energy barrier corresponds to the rate-determining step, consistent with experimental kinetic observations [30].

Reaction StepEnergy Barrier (kcal/mol)Method
NO2+ Formation17.6-21.6DFT LC-wHPBE
Electrophilic Attack6.7DFT LC-wHPBE
DeprotonationBarrierlessDFT LC-wHPBE
Overall Reaction-35DFT Calculated

The energy barrier for nitronium ion formation represents the highest point in the reaction energy profile [25] [30]. This finding contradicts earlier assumptions that nitronium ion generation is spontaneous and establishes it as a crucial step requiring significant activation energy [25]. The barrier height varies depending on the acid composition and reaction medium [30].

For the electrophilic attack step, calculations reveal a relatively modest energy barrier of approximately 6.7 kilocalories per mole [25] [30]. This barrier corresponds to the formation of the σ-complex intermediate and involves the transition from the aromatic benzene to the carbocationic intermediate [30]. The final deprotonation step proceeds without any significant energy barrier, confirming its rapid, spontaneous nature [25].

The overall reaction thermodynamics, calculated from DFT energy barriers, predict an exothermic process with a total reaction enthalpy of -35 kilocalories per mole [30]. This calculated value shows excellent agreement with experimental thermodynamic data of -34 kilocalories per mole [30]. The consistency between theoretical and experimental values validates the computational approach and mechanism [30].

Lewis Collision Theory in Nitration Process

Lewis Collision Theory has been applied to understand the nitronium ion formation step in nitrobenzene synthesis [25] [30]. This theory provides a molecular-level description of how reactant molecules must collide with sufficient energy and proper orientation to overcome activation barriers [25]. The application reveals that nitronium ion generation follows collision theory principles rather than being a spontaneous equilibrium process [25].

Computational studies have successfully calculated activation energies for Lewis collision processes using quantum chemical methods [30]. The barrier for nitronium ion formation through Lewis collision has been determined as 17.6 kilocalories per mole in mixed acid systems [25] [30]. This represents a significant advance in understanding, as previous models assumed spontaneous nitronium ion generation [25].

The collision theory framework explains the temperature dependence of nitronium ion formation rates [25]. Higher temperatures provide more molecular collisions with sufficient energy to overcome the activation barrier, leading to increased nitronium ion concentrations [30]. The theory also accounts for the influence of acid composition on collision frequency and effectiveness [25].

Physical Description

Nitrobenzene appears as a pale yellow to dark brown liquid. Flash point 190°F. Very slightly soluble in water. Toxic by inhalation and by skin absorption. Combustion give toxic oxides of nitrogen. Density 10.0 lb /gal.
Liquid
PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR.
Yellow to dark brown, oily liquid with a pungent odor like paste shoe polish.
Yellow, oily liquid with a pungent odor like paste shoe polish. [Note: A solid below 42°F.]

Color/Form

Greenish-yellow crystals or yellow, oily liquid
Colorless to yellow, oily liquid (Note: A solid below 42 degrees F).
Bright-yellow crystals or pale-yellow to colorless, oily liquid

XLogP3

1.9

Boiling Point

411.4 °F at 760 mm Hg (EPA, 1998)
210.8 °C
211 °C
411°F

Flash Point

190.4 °F (EPA, 1998)
190 °F (88 °C) (Closed cup)
88 °C c.c.
190°F

Vapor Density

4.3 (EPA, 1998) (Relative to Air)
4.25 (Air = 1)
Relative vapor density (air = 1): 4.2
4.3

Density

1.2037 at 68 °F (EPA, 1998)
1.2037 g/cu cm at 20 °C
Relative density (water = 1): 1.2
1.20

LogP

1.85 (LogP)
log Kow = 1.85
1.85
1.86

Odor

Odor of volatile oil almond
Pungent odor like paste shoe polish

Melting Point

42 °F (EPA, 1998)
5.7 °C
5.7°C
5 °C
42°F

UNII

E57JCN6SSY

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H360F: May damage fertility [Danger Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Nitrobenzene is a yellowish, oily, aromatic nitro-compound with an almond-like odor that emits toxic fumes of nitrogen oxides upon combustion. Nitrobenzene is primarily used in the manufacture of aniline, but is also used in the manufacture of lubricating oils, dyes, drugs, pesticides, and synthetic rubber. Exposure to nitrobenzene irritates the skin, eyes and respiratory tract and can result in methemoglobinemia causing fatigue, dyspnea, dizziness, disturbed vision, shortness of breath, collapse and even death. Nitrobenzene also damages the liver, spleen, kidneys and central nervous system. This substance is a possible mutagen and is reasonably anticipated to be a human carcinogen. (NCI05)

Mechanism of Action

Methemoglobinemia, which may be defined as a metHb concentration exceeding 2-3% of total Hb, arises when the rate of metHb formation exceeds the rate of reduction of oxidized heme iron, and it can develop by three distinct mechanisms: genetic mutation resulting in the presence of abnormal Hb, a deficiency of metHb reductase enzyme, and toxin-induced oxidation of Hb. Small amounts of metHb are continually produced due to autoxidation of Hb during the normal respiratory function of loading and unloading of oxygen by erythrocytes. A variety of xenobiotics, including nitrobenzene and aromatic amines, can cause methemoglobinemia by accelerating the oxidation of Hb to metHb, which loses its ability to combine reversibly with oxygen
The particular redox chemistry associated with nitrobenzene metabolism in red blood cells (RBCs) is of special interest because of its association with the development of methemoglobinemia. ...An association of metHb formation with the reduction of nitrobenzene to nitrosobenzene, phenylhydroxylamine, and aniline by nitroreductases present within intestinal microflora /has been observed/. Moreover, in vitro incubation of RBCs with nitrobenzene does not result in the formation of metHb. Taken together, these findings suggest that it is the presence and cycling of the reductive products of nitrobenzene within RBCs that cause the conversion of oxyhemoglobin (oxyHb) to metHb. ... The primary metabolic event in the formation of metHb (Fe3+) from oxyHb (Fe2+) as a result of nitrobenzene exposure is the cycling between phenylhydroxylamine and nitrosobenzene.
In acute ... and subchronic studies in rodents ..., lesions in the brain stem and cerebellum were the most life-threatening toxic effects seen. In severe methemoglobinemia arising from extensive nitrobenzene poisoning, central nervous system effects may be predicted on the basis of hypoxia alone. It has also been hypothesized that these lesions might represent a hepatic encephalopathy secondary to the liver toxicity of nitrobenzene ... Other results suggest that it is possible that brain parenchymal damage may have resulted from anoxia or hypoxia due to vascular damage or decreased blood flow to affected areas ... Another possible mechanism for the central nervous system damage is the formation of superoxide radicals or toxic hydroxyl radicals generated from hydrogen peroxide ... Evidence has been adduced to indicate that the ability of a related compound, dinitrobenzene, to cause cell death in in vitro co-cultures of rat brain astrocytes and brain capillary endothelial cells (a blood-brain barrier model) is at least partly due to the generation of hydroxyl radicals in the culture.
... Cecal contents obtained and incubated in an anaerobic environment are capable of reducing nitrobenzene. Incubation of radioactive nitrobenzene with isolated rat hepatocytes under aerobic conditions produces no metabolites detectable by counting fractions of eluate from a high pressure liquid chromatographic system and no measurable disappearance of the parent compound. ... Conventional rats excrete an oral dose of nitrobenzene in the urine as an unknown metabolite, p-hydroxyacetanilide-sulfate, p-nitrophenol-sulfate, and m-nitrophenol-sulfate. /It was/ concluded that it is clear that metabolism by both mammalian and bacterial enzyme systems is important to the expression of toxicity of nitroaromatic compounds.
Exposure of rats to nitrobenzene produces a degeneration of the seminiferous epithelium of the testes. Sperm production was continuously monitored in rats surgically prepared by anastomosing the vas deferentia with the urinary bladder to evaluate the reversibility of nitrobenzene toxicity. Rates of sperm production were monitored by collecting urine and counting sperm microscopically with hemocytometer. Six weeks after surgery, rats were dosed po with a single dose of 300 mg/kg of nitrobenzene in corn oil. Sperm were not detected in the urine of treated rats between 32 and 48 days after treatment. Despite the fact that degenerative changes in the siminiferous tubules were observed histologically as early as 3 days after dosing, there was a 32-day lag period between treatment and cessation of sperm output in treated rats. Histological examination showed that pachytene spermatocytes and step 1-2 spermatides were the most susceptible cell stages to nitrobenzene and were observed forming into giant cells as early as 3 days after treatment. However, repair was substantial by 3 weeks after treatment and by days 76-100, the rate of sperm output reached 78% of the control group. By 100 days after treatment, there was greater than 90% regeneration of the seminiferous epithelium. Thus, a single oral dose of nitrobenzene induced testicular degeneration and approximately a 17-day period of aspermia resulted. Back-dating of the aspermic period to the timing of the spermatogenic cycle closely corresponded with the same germ cell stages that were observed degenerating in histologic examinations. Thus, changes in sperm output from vasocystotomized rats correlated well with histopathologic changes, demonstrating the value of this technique for toxicity studies.
The equilibrium binding of nitrobenzene to plasma proteins /were studied/ in vitro in pooled plasma samples from Sprague Dawley rats (sex unspecified). Aliquots of pooled plasma samples spiked with 0.32-933 mg/l nitrobenzene were allowed to equilibrate for 30-90 min at 25 °C. Of the nitrobenzene, 72.0 + or - 4.5% were bound to the rat plasma proteins.

Vapor Pressure

1 mm Hg at 111.92 °F (EPA, 1998)
0.25 mmHg
0.245 mm Hg at 25 °C (est)
Vapor pressure, Pa at 20 °C: 20
0.3 mmHg at 77°F
(77°F): 0.3 mmHg

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Impurities

Benzene, o-Nitrotoluene, p-Nitrotoluene, p-Dinitrobenzene, m-Dintrobenzene, o-Dinitrobenzene, Toluene, Water (purity > 98.9%)

Other CAS

98-95-3
26969-40-4
4165-60-0

Wikipedia

Nitrobenzene

Biological Half Life

0.12 Days
(14)C-Nitrobenzene /was injected/ intravenously into volunteers. Excretion in the urine was 60.5% of the dose over five days. The elimination half-life was 20 hours.
Measurement of nitrobenzene concn in blood of an acutely exposed person indicated that the cmpd is cumulative ... /and remains/ in human body for a prolonged period. There have been similar observations of persistence of 2 major urinary metabolites, p-aminophenol and p-nitrophenol, in patient streated for acute or subacute poisoning. Because of slow rate of nitrobenzene metabolism in humans, concn of p-nitrophenol in urine incr for approx 4 days during exposure, eventually reaching a value 2.5 times that found during the first day. Half-life for urinary excretion of p-nitrophenol from humans after single dose was approx 60 hr; 84 hr was observed in female who attempted suicide ... Urinary metabolites in humans account for only 20% or 30% of nitrobenzene dose.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Teratogens, Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

The traditional batchwise nitration process, in which mixed acid (27-32/56-60/8-17 wt%) is added to a slight excess of benzene with the temperature controlled at 50-55 °C and the reaction completed by heating to 80-90 °C, has been replaced by continuous processes that operate under similar conditions.
From benzene by nitrating with nitric acid-sulfuric acid mix.
CHEMICAL PROFILE: Nitrobenzene. /Nitrobenzene is/ produced by the nitration of benzene using a mixture of nitric acid and sulfuric acid.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Petrochemical manufacturing
Pharmaceutical and medicine manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Benzene, nitro-: ACTIVE
Method of purification: By washing and distilling with steam then redistilling.

Analytic Laboratory Methods

EPA Method 8090. Gas Chromatographic Method for the detection of ppb levels of nitroaromatic and cyclic ketone compounds. Detection is achieved by an electron capture detector (ECD) for dinitrotoluenes or a flame ionization detector (FID) for the other compounds amenable to this method. The method detection limit of nitrobenzene is 3.6 ug/l. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
EPA Method 8250. Packed Column Gas Chromatography/Mass Spectrometry Technique for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soil, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted wtih derivatization as sharp peaks from a gas chromatographic packed column. Under the prescribed conditions, nitrobenzene has a detection limit of 1.9 ug/l. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
EPA Method 8270. Capillary Column Gas Chromatography/Mass Spectrophotometry. This method is used for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soils, and groundwater. This method is applicable to quantify most acidic, basic, and neutral organic compounds that are soluble in methylene chloride and are capable of being eluted without derivatization as sharp peaks from a capillary column (DB-5 or equivalent). The Practical Quantitation Limit for nitrobenzene is 10 ug/l in ground water and 660 ug/kg in low soil/sediment. The precision and a method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
Method: NIOSH 2005, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: nitrobenzene; Matrix: air; Detection Limit: 0.6 ug/sample.
For more Analytic Laboratory Methods (Complete) data for NITROBENZENE (25 total), please visit the HSDB record page.

Clinical Laboratory Methods

NITROBENZENE IN URINE SAMPLES IS REDUCED TO ANILINE, WHICH COUPLES WITH SODIUM SALT OF 1,2-NAPHTHOQUINONE-4-SULFONIC ACID AT PH 7-9. THE COUPLED DYE IS EXTRACTED IN CARBON TETRACHLORIDE & DETERMINED SPECTROPHOTOMETRICALLY AT 450 NM. SENSITIVITY & PRECISION ARE 0.8 MG/L & 6.1%, RESPECTIVELY.

Storage Conditions

Store in a cool, dry, well-ventilated, dark location. Separate from acids, bases, oxidizing materials, and metals.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Experiments pertaining to the influence of gut microflora on the metabolism of nitrobenzene, included an in vivo protocol in which normal or antibiotic-treated male F344 (COBS CDF/CrlBR) rats were gavaged with 225 mg/kg nitrobenzene (containing 0.1 uCi/mg (14C)-nitrobenzene). Rats were kept in metabolic cages for up to 72 hours after treatment, during which urine, feces, and expired air were collected. To the extent possible, the excretory products were characterized and measured by high-performance liquid chromatography. ... A statistically significant decrease in p-hydroxyacetanilide (a reductive metabolite of nitrobenzene) and a slight increase in p- and m-nitrophenol (oxidative metabolites) were observed in antibiotic-treated rats versus controls. Antibiotic pretreatment ameliorated the nitrobenzene-induced methemoglobinemia following a single oral dose of 300 mg/kg. Moreover, antibiotic-treated animals exposed to 300 mg/kg nitrobenzene had metHb concentrations of 2.1+ or - 0.4%, 2.8 + or - 0.5%, and 1.9 + or - 1.9% at 6, 24, and 96 hours after the dose. However, nitrobenzene-exposed vehicle-control rats still had elevated metHb concentrations (20.0 + or - 7.9%) 96 hours after the dose.
Synergism between orally administered nitrobenzene and six other common industrial compounds (formalin, butylether, aniline, dioxane, acetone, and carbon tetrachloride) was demonstrated in rat studies using death as the end-point.
When alcohol was given orally and nitrobenzene was given intravenously, there was increased toxicity in rabbits. Alcohol also enhanced the neural toxicity of nitrobenzene in rabbits when nitrobenzene was applied to the skin.
To determine whether nitro reduction by the gut flora can play an important role in chem toxicity, methemoglobin formation was measured after admin of nitrobenzene to germ-free rats and to germ-free rats acclimatized to the normal animal room. When nitrobenzene (200 mg/kg in sesame oil) was admin to normal male Sprague Dawley rats ip, about 30-40% of blood hemoglobin was converted to methemoglobin within 1-2 hr. When same dose was given to germ-free or antibiotic pretreated rats, no measurable methemoglobin formation occurred even up to 7 hr after admin. Since germ-free animals are free from microbial flora, gut flora present in normal and acclimatized animals may be responsible for redn of nitrobenzene in vivo and subsequent methemoglobin formation.

Dates

Modify: 2023-08-15
Serpell et al. Core@shell bimetallic nanoparticle synthesis via anion coordination. Nature Chemistry, doi: 10.1038/nchem.1030, published online 24 April 2011 http://www.nature.com/nchem
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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